molecular formula C7H4ClNO2S B3032653 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-33-9

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B3032653
CAS No.: 332099-33-9
M. Wt: 201.63 g/mol
InChI Key: FDGNVONVURZBLL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) . This enzyme is involved in the metabolism of D-amino acids, which play crucial roles in various physiological processes.

Mode of Action

This compound interacts with its target by inhibiting the cellular activity of DAO . It does so potently, with IC50 values against human and rat DAO being 145 and 114 nM, respectively .

Biochemical Pathways

The inhibition of DAO by this compound affects the metabolism of D-amino acids. This can have downstream effects on various physiological processes, including neurotransmission and immune response .

Result of Action

The inhibition of DAO by this compound can lead to an increase in the levels of D-amino acids, which can have various molecular and cellular effects. For example, increased levels of D-serine, a co-agonist of the NMDA receptor, can enhance neurotransmission .

Biochemical Analysis

Biochemical Properties

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to potently inhibit the cellular activity of transfected D-amino acid oxidase (DAO) in CHO cells, with IC50 values of 145 nM and 114 nM against human and rat DAO, respectively . This compound exhibits no activity towards D-aspartate oxidase (DDO) and several P450 enzymes, indicating its specificity . The interactions between this compound and these enzymes are primarily inhibitory, affecting the enzyme’s ability to catalyze reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory effect on D-amino acid oxidase can lead to alterations in the levels of D-amino acids within cells, impacting cellular signaling and metabolic pathways . Additionally, the compound’s specificity towards certain enzymes suggests that it may have targeted effects on specific cell types, potentially influencing cellular functions in a controlled manner.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes, leading to inhibition of their catalytic activity. The compound binds to the active site of D-amino acid oxidase, preventing the enzyme from interacting with its natural substrates . This inhibition results in decreased enzymatic activity and subsequent changes in cellular processes that depend on the enzyme’s function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and specific inhibitory effects on target enzymes. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. Its inhibition of D-amino acid oxidase affects the metabolism of D-amino acids, leading to changes in metabolic flux and metabolite levels within cells . These alterations can have downstream effects on various biochemical pathways, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to permeate cell membranes and reach its target enzymes is crucial for its biochemical activity . Additionally, its distribution within different tissues may vary, affecting its overall efficacy and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with target enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate . The reaction conditions often involve the use of chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride as acylating agents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various acylated derivatives, which can be further modified for specific applications .

Scientific Research Applications

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGNVONVURZBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619863
Record name 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-33-9
Record name 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332099-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chloro-5-methoxycarbonyl-4H-thieno[3,2-b]pyrrole (Method 4; 0.61 g, 2.83 mmol) was taken up in MeOH (10 ml) and was heated under reflux. Aqueous lithium hydroxide (2.0 M, 3.0 ml, 6.0 mmol) was added portionwise over 45 minutes. The mixture was heated under reflux for 30 minutes before being cooled and concentrated. Water (20 ml) was added and the solution was neutralised using aqueous hydrochloric acid (2.0 M, 3.0 ml). The solution was extracted using EtOAc, and the combined organic layers were concentrated to afford the title compound as a yellow solid (0.57 g, 100%). NMR: 12.4 (1H, br), 7.4 (1H, s), 7.0 (1H, s); m/z 200.3.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

3-Chloro-5-methoxycarbonyl-4H-thieno[3,2-b]pyrrole (Method 1; 0.61 g, 2.83 mmol) was taken up in MeOH (10 ml) and was heated under reflux. Aqueous lithium hydroxide (2.0 M, 3.0 ml, 6.0 mmol) was added portionwise over 45 minutes. The mixture was heated under reflux for 30 minutes before being cooled and concentrated. Water (20 ml) was added and the solution was neutralised using aqueous hydrochloric acid (2.0 M, 3.0 ml). The solution was extracted using EtOAc, and the combined organic layers were concentrated to afford the title compound as a yellow solid (0.57 g, 100%). NMR: 12.4 (1H, br), 7.4 (1H, s), 7.0 (1H, s); m/z 200.3.
Name
3-Chloro-5-methoxycarbonyl-4H-thieno[3,2-b]pyrrole
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester was hydrolyzed according to Procedure F (7 equiv LiOH—H2O; room temperature overnight, then at 50° C. overnight again; acidified aqueous phase extracted with ethyl acetate; combined organic phases dried over MgSO4, concentrated).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
LiOH—H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 3
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 4
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 5
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 6
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

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